molecular formula C8H13N3 B2632183 5-[(dimethylamino)methyl]pyridin-3-amine CAS No. 1403249-01-3

5-[(dimethylamino)methyl]pyridin-3-amine

Cat. No.: B2632183
CAS No.: 1403249-01-3
M. Wt: 151.213
InChI Key: PJYRTBHVJDCKCQ-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methyl]pyridin-3-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-((Dimethylamino)methyl)pyridin-3-amine are not fully understood due to the lack of specific studies on this compound. It is known that amines can influence the basicity of existing compounds . For instance, when an amine binds itself with a Pd center, its deprotonation occurs readily with a base such as K3PO4 . This suggests that 5-((Dimethylamino)methyl)pyridin-3-amine could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of action of 5-((Dimethylamino)methyl)pyridin-3-amine is not well-studied. It is known that amines can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the condensation reaction of diethyl malonate with sodium and 3-nitro-5-chloropyridine, followed by a reduction reaction . Another method involves the use of microwave reactors to eliminate reagent concentration and temperature gradients, thus optimizing the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents to form carbon-carbon bonds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction can produce a variety of pyridine derivatives with different functional groups .

Scientific Research Applications

5-[(dimethylamino)methyl]pyridin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(dimethylamino)methyl]pyridin-3-amine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[(dimethylamino)methyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRTBHVJDCKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403249-01-3
Record name 5-[(dimethylamino)methyl]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine (LVI) (0.15 g, 0.56 mmol) was dissolved in TFA (2.0 mL) and stirred at room temperature for 1 h. The TFA was removed, and the residue was treated with 7N ammonia in MeOH/chloroform mixture (7/93) to neutralize the TFA and concentrated again to a residue. The residue was purified by flash silica gel chromatography utilizing a 4 g Thomson normal-phase silica gel cartridge (100% CHCl3→3:97 MeOH[7N NH3]:CHCl3) to afford 5-((dimethylamino)methyl)pyridin-3-amine (LVII) (0.044 g, 0.29 mmol, 52% yield) as a brown oil. ESIMS found for C8H13N3 m/z 152 (M+H).
Name
5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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